(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid
Description
Properties
CAS No. |
60326-41-2 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2e 3 2 Propan 2 Yloxy Phenyl Prop 2 Enoic Acid
Established and Novel Synthetic Pathways for the Core Cinnamic Acid Scaffold
The formation of the α,β-unsaturated carboxylic acid core of cinnamic acid derivatives can be achieved through several classical and modern synthetic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Knoevenagel Condensation: This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. sigmaaldrich.comthermofisher.comtue.nl For the synthesis of the target molecule, 2-isopropoxybenzaldehyde (B1295665) would be reacted with malonic acid. The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine. tue.nl The initial condensation product undergoes subsequent decarboxylation upon heating to yield the cinnamic acid derivative. Greener alternatives to traditional catalysts, such as ammonium (B1175870) bicarbonate, have also been explored to make the process more environmentally friendly. tue.nl
Perkin Reaction: The Perkin reaction provides another route to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. iitk.ac.inwikipedia.orgyoutube.comjk-sci.comscienceinfo.com In this case, 2-isopropoxybenzaldehyde would be heated with acetic anhydride and sodium acetate. youtube.comscienceinfo.com A drawback of this method can be the requirement for high reaction temperatures. jk-sci.com
Heck Reaction: A more modern approach involves the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene. researchgate.netnih.govnih.govrug.nllibretexts.org For instance, 2-isopropoxyiodobenzene could be reacted with acrylic acid or its esters in the presence of a palladium catalyst and a base. This method offers good control over the stereochemistry, generally favoring the formation of the (E)-isomer.
| Reaction | Starting Materials | Key Reagents/Catalysts | Typical Product |
| Knoevenagel Condensation | 2-Isopropoxybenzaldehyde, Malonic acid | Pyridine, Piperidine or Ammonium Bicarbonate | (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid |
| Perkin Reaction | 2-Isopropoxybenzaldehyde, Acetic anhydride | Sodium acetate | This compound |
| Heck Reaction | 2-Isopropoxyiodobenzene, Acrylic acid/ester | Palladium catalyst, Base | This compound/ester |
Alkylation Strategies for the Isopropoxy Moiety at the Ortho-Position
The introduction of the isopropoxy group at the ortho-position of the phenyl ring is a critical step in the synthesis of the target compound. This is typically achieved through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. iitk.ac.inwikipedia.orgyoutube.commasterorganicchemistry.comwikipedia.org
Williamson Ether Synthesis: This well-established method involves the reaction of an alkoxide with a primary alkyl halide. iitk.ac.inmasterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, two main retrosynthetic approaches can be considered:
Alkylation of a Pre-formed Cinnamic Acid Scaffold: This involves the O-alkylation of a 2-hydroxycinnamic acid derivative. The phenolic hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic phenoxide. This is then reacted with an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane). Common bases used for this deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). For instance, methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate has been successfully alkylated with 2-iodopropane using cesium carbonate in DMF at 60°C. chemicalbook.com A similar strategy can be applied to the ortho-hydroxy analogue.
Alkylation of a Benzaldehyde Precursor: An alternative strategy is to introduce the isopropoxy group at an earlier stage of the synthesis. This would involve the alkylation of 2-hydroxybenzaldehyde with an isopropyl halide, followed by one of the cinnamic acid synthesis methods described in section 2.1. This approach can sometimes be advantageous to avoid potential side reactions with the carboxylic acid functionality.
The Williamson ether synthesis is an Sₙ2 reaction, and as such, it works best with primary alkyl halides. While isopropyl halides are secondary, the reaction with a phenoxide is generally efficient.
| Substrate | Alkylating Agent | Base | Solvent | Typical Conditions |
| 2-Hydroxycinnamic acid ester | 2-Iodopropane | Cesium carbonate | DMF | 60°C, 2 hours chemicalbook.com |
| 2-Hydroxybenzaldehyde | 2-Bromopropane | Potassium carbonate | Acetone | Reflux |
Stereoselective Synthesis of the (2E)-Isomer
The geometry of the double bond in cinnamic acid derivatives is crucial for their biological activity. The (2E)-isomer, also known as the trans-isomer, is generally the thermodynamically more stable and often the desired product. Several synthetic strategies can be employed to ensure high stereoselectivity.
Many of the standard cinnamic acid syntheses, such as the Perkin and Knoevenagel reactions, tend to favor the formation of the more stable (E)-isomer. jk-sci.com However, to achieve higher stereoselectivity, more specialized methods can be utilized.
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is a powerful tool for the stereoselective synthesis of alkenes and is particularly effective for producing (E)-alkenes. The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, 2-isopropoxybenzaldehyde would be reacted with a phosphonate (B1237965) ester of acetic acid, such as triethyl phosphonoacetate, in the presence of a base. The use of certain bases and reaction conditions can lead to excellent (E)-selectivity.
Synthesis of Analogues and Homologues of this compound
The structural framework of this compound allows for a variety of modifications to explore structure-activity relationships. These modifications can be made on the phenyl ring, the alkoxy group, or the carboxylic acid functionality.
Introducing additional substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted benzaldehydes or aryl halides. For example, the synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids has been reported, demonstrating the feasibility of multiple substitutions on the phenyl ring. jcu.cz
The isopropoxy group can be replaced with other alkoxy groups by employing different alkylating agents in the Williamson ether synthesis. For example, using methyl iodide, ethyl bromide, or benzyl (B1604629) chloride would yield the corresponding methoxy (B1213986), ethoxy, or benzyloxy derivatives at the ortho-position. The synthesis of various 3,5-dialkoxy-4-hydroxy cinnamic acids with different alkoxy groups has been demonstrated, highlighting the versatility of this approach. jcu.cz
The carboxylic acid group is a versatile handle for further derivatization, most commonly to form esters and amides.
Esterification: Esters of this compound can be synthesized through several methods:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating under reflux. scienceready.com.aucerritos.edumasterorganicchemistry.comchemguide.co.uk The use of a large excess of the alcohol can drive the equilibrium towards the ester product. masterorganicchemistry.com
Reaction with Alkyl Halides: The carboxylate salt of the cinnamic acid, formed by reaction with a base, can be reacted with an alkyl halide to form the corresponding ester.
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for reaction with an alcohol.
Amide Formation: Amides are typically synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. fishersci.co.ukrsc.orgresearchgate.netnih.gov
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acyl chloride readily reacts with an amine to form the amide.
Peptide Coupling Reagents: A wide variety of coupling reagents developed for peptide synthesis are highly effective for amide bond formation. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.uknih.gov These reagents facilitate the reaction under mild conditions and with high yields.
| Derivative | Reactant | Key Reagents/Method |
| Methyl Ester | Methanol | H₂SO₄ (Fischer Esterification) scienceready.com.au |
| Ethyl Ester | Ethanol | Thionyl chloride, then ethanol |
| Benzyl Amide | Benzylamine | EDC, HOBt nih.gov |
| Morpholine Amide | Morpholine | HATU, DIPEA |
Green Chemistry Approaches in Synthetic Design
The synthesis of this compound, like many chemical manufacturing processes, is increasingly being scrutinized through the lens of green chemistry. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and sustainable synthetic routes. Traditional methods for synthesizing cinnamic acid derivatives, such as the Perkin reaction, often involve high temperatures, harsh reagents, and the generation of significant waste. In contrast, modern approaches focus on milder reaction conditions, the use of less toxic solvents and catalysts, and improved energy efficiency.
A prominent green strategy for the synthesis of this compound is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, 2-(propan-2-yloxy)benzaldehyde and malonic acid, respectively. Green adaptations of this reaction focus on several key areas: the use of alternative energy sources, the application of environmentally friendly catalysts, and the implementation of solvent-free reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijpcsonline.com For the synthesis of cinnamic acid derivatives, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. thepharmajournal.com This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to faster reaction rates and fewer side products.
In a potential microwave-assisted Knoevenagel condensation for the synthesis of this compound, 2-(propan-2-yloxy)benzaldehyde and malonic acid could be reacted in the presence of a basic catalyst. The use of microwave energy allows for precise temperature control and rapid optimization of reaction conditions. Furthermore, this technique often allows for the use of less hazardous solvents or even solvent-free conditions, further enhancing its green credentials.
A comparative study on the synthesis of cinnamaldehyde (B126680) analogs demonstrated that microwave irradiation resulted in appreciably higher yields and a better purity profile compared to conventional heating methods. ijpcsonline.com The reaction time was also significantly reduced, highlighting the efficiency of this green approach.
Solvent-Free Synthesis
The elimination of volatile organic solvents is a cornerstone of green chemistry, as these solvents are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a cleaner alternative. For the Knoevenagel condensation, performing the reaction without a solvent can lead to a reduction in waste, easier product isolation, and lower operational costs.
In a solvent-free approach to synthesizing this compound, the reactants, 2-(propan-2-yloxy)benzaldehyde and malonic acid, would be mixed directly with a catalyst. The reaction could be initiated by grinding the reactants together or by gentle heating. This method is particularly well-suited for microwave-assisted synthesis, as the direct absorption of microwave energy by the reactants can facilitate the reaction in the absence of a solvent.
Research on the solvent-free Knoevenagel condensation of various aromatic aldehydes has shown excellent yields and high purity of the resulting cinnamic acid derivatives. thepharmajournal.com The use of catalysts such as polyphosphate esters under microwave irradiation has also been reported to be effective in solvent-free conditions. thepharmajournal.com
Alternative Catalysts
The choice of catalyst is another critical aspect of green synthetic design. Traditional catalysts for the Knoevenagel condensation, such as pyridine and piperidine, are often toxic and volatile. Green chemistry encourages the use of more benign and recyclable catalysts.
For the synthesis of this compound, several green catalytic systems could be employed:
Benign Amines and Ammonium Salts: Less hazardous bases can be used as catalysts.
Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Natural Catalysts: The use of catalysts derived from natural sources is a growing area of interest in green chemistry.
The application of these green chemistry principles to the synthesis of this compound offers a pathway to a more sustainable and environmentally responsible production process. While specific research on this exact compound is limited, the extensive studies on similar cinnamic acid derivatives provide a strong foundation for the development of greener synthetic methodologies. bepls.com
Despite a comprehensive search for spectroscopic and structural data for the chemical compound "this compound," no specific experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, or X-ray crystallography could be located in the available scientific literature.
The inquiry focused on detailed research findings to construct an "Advanced Spectroscopic and Structural Elucidation Studies" section, including data tables for each of the following subsections:
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography for Solid-State Structural Determination
Without access to this foundational data, it is not possible to generate the requested scientifically accurate and detailed article according to the provided outline. The required information for a thorough analysis and discussion within the specified structural framework is contingent on the availability of primary research and characterization of this specific compound, which appears to be absent from the public domain at this time.
In Vitro Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies
No studies were found that investigated the inhibitory activity of (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid against any matrix metalloproteinases.
There is no available data on the potential for this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
The modulatory effects of this compound on members of the aldo-keto reductase family, including AKR1C3 and AKR1B10, have not been reported.
No published research details the inhibitory potential of this compound against the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase.
A thorough search did not reveal any investigations into the activity of this compound on other relevant enzyme targets.
Receptor Interaction and Modulation Studies
There is no information available in the scientific literature regarding the interaction or modulation of any receptors by this compound.
Prostaglandin E2 Receptor Subtype Modulation (e.g., EP2, EP3)
Prostaglandin E2 (PGE2) is a key lipid signaling molecule involved in numerous physiological and pathological processes, including inflammation and pain. It exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors, with subtypes EP1, EP2, EP3, and EP4 being the most prominent.
The EP2 receptor is typically coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with inflammatory responses. In contrast, the EP3 receptor is primarily coupled to Gi proteins, and its activation results in a decrease in cAMP levels, often mediating opposing cellular effects to EP2. The modulation of these receptors is a critical area of drug discovery for inflammatory diseases.
Investigation of Binding Affinities and Antagonism/Agonism
To characterize the interaction of a compound like this compound with EP receptors, researchers would typically perform a series of in vitro assays:
Binding Assays: These experiments are designed to determine the affinity of the compound for a specific receptor subtype. Radioligand binding assays are a common method, where the test compound competes with a known radioactive ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
Functional Assays: These assays determine whether the compound acts as an agonist (activator) or an antagonist (blocker) of the receptor. For EP2 and EP3 receptors, this often involves measuring changes in intracellular cAMP levels in cells engineered to express the specific receptor subtype. An agonist would mimic the effect of PGE2 (increasing cAMP for EP2, decreasing for EP3), while an antagonist would block the effect of PGE2.
No public data on the binding affinities or the agonist/antagonist profile of this compound on EP2 or EP3 receptors are currently available.
Antioxidant Activity Evaluation
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of a chemical compound is typically evaluated using a panel of in vitro assays that measure different aspects of its radical-scavenging and reducing capabilities.
Radical Scavenging Assays (e.g., DPPH, ABTS)
These assays are among the most common methods for assessing antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH, which has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a loss of color that can be quantified by spectrophotometry.
There are no published results from DPPH or ABTS assays for this compound.
Reducing Power Assays
The reducing power of a compound is another important indicator of its potential antioxidant activity. The ferric reducing antioxidant power (FRAP) assay is a widely used method. This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The intensity of the color is directly related to the reducing power of the sample.
No data on the reducing power of this compound have been reported in the scientific literature.
Metal Chelating Activities
Some antioxidants can exert their effects by chelating transition metals like iron (Fe²⁺) and copper (Cu²⁺), which can catalyze the formation of reactive oxygen species. The metal chelating activity is often determined by measuring the disruption of the ferrozine-Fe²⁺ complex formation. A compound with chelating activity will bind to the Fe²⁺ ions, preventing them from forming a complex with ferrozine, thus leading to a decrease in the color of the solution.
The metal chelating properties of this compound have not been documented.
Antimicrobial Activities (In Vitro)
In vitro antimicrobial activity assays are performed to determine if a compound can inhibit the growth of or kill microorganisms, including bacteria and fungi. Standard methods include:
Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
Disk Diffusion Method: In this technique, a paper disk impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific microorganism. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
Despite the known antimicrobial potential of some phenolic acid derivatives, there is currently no available data on the in vitro antimicrobial activities of this compound against any bacterial or fungal strains.
Antibacterial Effects against Specific Strains
Cinnamic acid and its derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. ikm.org.myeurekaselect.comdrugbank.com The mechanisms underlying these effects are multifaceted, often involving disruption of bacterial cell integrity and function. Studies on various derivatives have provided specific data on their inhibitory capabilities.
For instance, the derivative 1-cinnamoylpyrrolidine, synthesized from cinnamic acid, has shown potent activity against several bacterial strains, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 0.5 mg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and methicillin-resistant S. aureus (MRSA). cabidigitallibrary.org In contrast, cinnamic acid itself showed an MIC of 0.5 mg/mL against B. subtilis and S. aureus, but a higher MIC of 1 mg/mL was required to inhibit E. coli and P. aeruginosa. cabidigitallibrary.org This suggests that modification of the carboxylic acid group can enhance antibacterial potency and spectrum. cabidigitallibrary.org Other research has confirmed the broad antimicrobial activity of cinnamic acid derivatives, though reported MIC values can vary significantly depending on the specific derivative and testing methodology. mdpi.comnih.gov
| Compound | Bacterial Strain | Activity Type | Concentration (mg/mL) | Reference |
|---|---|---|---|---|
| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | MIC & MBC | 0.5 | cabidigitallibrary.org |
| Cinnamic acid | B. subtilis, S. aureus | MIC | 0.5 | cabidigitallibrary.org |
| E. coli, P. aeruginosa | MIC | 1.0 | cabidigitallibrary.org |
Antifungal Activities against Plant Pathogens
Derivatives of cinnamic acid have been extensively evaluated for their potential use as antifungal agents in plant protection. nih.gov These compounds have shown efficacy against a variety of economically important plant pathogenic fungi. nih.govresearchgate.net
A study on novel cinnamic oxime esters identified compounds with excellent activities against several pathogens. acs.org Specifically, compound 7z was highly effective against Valsa mali, the causative agent of apple Valsa canker, with a median effective concentration (EC50) of 0.71 μg/mL. acs.org Another derivative, compound 7n, showed potent activity against Botrytis cinerea, which causes gray mold, with an EC50 value of 1.41 μg/mL. acs.org In vivo testing demonstrated that compound 7z provided 100% protective and curative activity against apple Valsa canker at a concentration of 200 μg/mL. acs.org The proposed mechanism for these derivatives involves the disruption of the nucleus and mitochondria, leading to the accumulation of reactive oxygen species and damage to the cell membrane, potentially by inhibiting ergosterol (B1671047) biosynthesis. acs.org Other studies have shown that cinnamic acid derivatives can inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi and crucial for detoxifying aromatic compounds, presenting a promising target for antifungal drug development. nih.gov
Antiviral Properties (if reported for derivatives)
The antiviral potential of cinnamic acid derivatives has been explored against various viruses. eurekaselect.comdrugbank.comingentaconnect.com Research has shown that these compounds can interfere with viral replication and entry into host cells.
In one study, esters of substituted cinnamic acids with quercetin (B1663063) were evaluated for their in vitro activity against coronaviruses. nih.gov An ester of sinapic acid proved to be active against both human coronavirus OC43 (hCoV-OC43) and SARS-CoV-2, showing a promising EC50 value without significant cytotoxicity. nih.gov Further investigation into its mechanism suggested that the derivative may inhibit viral endocytosis by reducing the attachment of the virus to host cells. nih.gov Another study screened 17 synthetic cinnamic acid derivatives for activity against the Hepatitis C virus (HCV). nih.gov One of the lead compounds was found to suppress the viral replication of multiple HCV genotypes (1b, 2a, 3a, and 4a) with EC50 values ranging from 1.5 to 8.1 μM. nih.gov Additionally, glycoside derivatives of cinnamic acid have been developed as eco-friendly antiviral agents against plant viruses, such as tobacco mosaic virus (TMV) and tomato spotted wilt virus (TSWV), demonstrating better efficacy than the commercial agent ningnanmycin. acs.org
Cellular Pathway Modulation Studies (In Vitro, Non-Clinical)
Beyond their antimicrobial effects, cinnamic acid derivatives have been shown to modulate critical cellular pathways involved in cell proliferation, survival, and death, making them subjects of interest in cancer research.
Apoptosis Induction in Cell Lines
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Cinnamic acid and its derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov Propolis-derived cinnamic acid derivatives, such as Artepilin C, Baccharin, and Drupanin, were found to have a potent apoptosis-inducing effect on human colon cancer cells, including drug-resistant lines. nih.gov A combination of Baccharin and Drupanin synergistically induced apoptosis by stimulating both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways. nih.gov
Another study on synthetic amides based on cinnamic acid scaffolds identified several compounds with antiproliferative activity against a panel of colorectal cancer (CRC) cells, including HCT116, SW480, and HT29. unimi.it The primary mechanism of cell death was identified as apoptosis, which was associated with the cleavage of PARP and modulation of the p53/p21 axis. unimi.it Similarly, 7-geranyloxycinnamic acid, isolated from Melicope lunu-ankenda, exerted significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), which was attributed to its ability to induce apoptosis via the accumulation of reactive oxygen species and the activation of caspases. mdpi.com
Cell Cycle Regulation
In addition to inducing apoptosis, cinnamic acid derivatives can inhibit cancer cell growth by arresting the cell cycle at specific checkpoints. A study investigating cinnamic acid esters and amides found that they exhibited significant cytotoxicity against several malignant cell lines, including HeLa (cervix adenocarcinoma), K562 (myelogenous leukemia), and MCF-7 (breast cancer), with IC50 values ranging from 42 to 166 µM. benthamdirect.comnih.govresearchgate.net Analysis of the cell cycle phase distribution indicated that these derivatives inhibit cell growth by inducing cell death and causing cell cycle arrest. benthamdirect.comnih.govresearchgate.net
Further research on amides derived from natural cinnamic acids showed that the most active compounds induced a G1 cell cycle arrest in colon tumor cell lines (HCT116, SW480, LoVo, and HT29). unimi.it This arrest was linked to the upregulation of the p21 protein, a key regulator of cell cycle progression. unimi.it In studies with 7-geranyloxycinnamic acid on MDA-MB-231 breast cancer cells, treatment led to a significant increase in the percentage of cells in the S-phase after 24 hours, followed by a substantial decrease after 72 hours, indicating a disruption of cell cycle progression. mdpi.com
Autophagy Modulation
Autophagy is a cellular degradation and recycling process that plays a dual role in cancer, either promoting survival or contributing to cell death. encyclopedia.pub Some natural compounds and their derivatives can modulate this pathway. encyclopedia.pub While direct studies on this compound are lacking, research on related structures suggests a potential for autophagy modulation. For example, Tributyltin(IV) ferulate, a derivative of ferulic acid (a methoxy-hydroxycinnamic acid), was reported to induce autophagic cell death in colon cancer cells. mdpi.com Caffeic acid, another hydroxycinnamic acid derivative, has been shown to increase neuronal viability by inhibiting apoptosis, and other studies have linked flavonoids, which share biosynthetic precursors with cinnamic acids, to the modulation of autophagy. mdpi.com The chemical modulation of autophagy by various small molecules, such as retinoic acid derivatives, highlights the potential for compounds with similar structural features to influence this pathway. nih.gov
No Direct Research Found on the Phytotoxic and Herbicidal Activity of this compound in Seed Germination
Despite a comprehensive search for scientific literature, no specific studies detailing the in vitro phytotoxic and herbicidal activity of the chemical compound this compound on seed germination have been identified. Consequently, the detailed research findings and data tables for seed germination inhibition assays as requested cannot be provided.
The inquiry focused specifically on the following areas:
Phytotoxic and Herbicidal Activity
Seed Germination Inhibition Assays
While the broader class of compounds to which this compound belongs (cinnamic acid derivatives) has been the subject of phytotoxicity studies, the specific effects of the 2-isopropoxy substitution on the phenyl ring in relation to seed germination have not been documented in the available research.
General studies on other cinnamic acid derivatives have shown that they can exhibit inhibitory effects on the germination process of various plant species. tubitak.gov.tr However, without direct experimental data for this compound, any discussion of its specific activity would be speculative and fall outside the strict parameters of this article.
Therefore, there is no research data to populate the requested sections or to generate the specified data tables on the seed germination inhibition assays for this particular compound. Further empirical research is required to determine the phytotoxic and herbicidal potential of this compound.
Structure Activity Relationship Sar Studies of 2e 3 2 Propan 2 Yloxy Phenyl Prop 2 Enoic Acid and Its Analogues
Impact of Substituent Position and Nature on Biological Activity
The biological efficacy of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. nih.gov The introduction of different functional groups can alter the electronic, hydrophobic, and steric properties of the molecule, thereby affecting its interaction with biological targets.
Research has shown that both electron-donating and electron-withdrawing substituents can modulate the biological activity of cinnamic acid analogues. For instance, in some studies, the presence of electron-withdrawing groups on the phenyl ring has been found to enhance antifungal activity. nih.gov Specifically, substitutions at the 2-nitro or 4-cyano positions have been shown to optimize fungal growth inhibition. nih.gov Conversely, other studies have indicated that electron-donating groups, such as a methyl group at the ortho position, can increase the inhibitory effect of certain cinnamic acid derivatives on cancer cell lines. nih.gov
The position of the substituent on the phenyl ring—ortho, meta, or para—is also a critical determinant of biological activity. In many cases, para-substituted compounds exhibit greater activity compared to their ortho- or meta-isomers. nih.gov For example, a para-substituted chloro-cinnamic acid derivative was found to be more active as an antibacterial agent than its ortho-substituted counterpart. nih.gov This suggests that the spatial arrangement of the substituent influences how the molecule binds to its target. However, the optimal substitution pattern can vary depending on the specific biological activity being investigated.
| Substituent | Position | Effect on Biological Activity (Example) |
|---|---|---|
| -Cl | para | Enhanced antibacterial activity compared to ortho-substitution nih.gov |
| -NO2 | ortho/para | Enhanced antifungal activity nih.gov |
| -CN | para | Enhanced antifungal activity nih.gov |
| -CH3 | ortho | Increased inhibitory effect on HeLa cells nih.gov |
Role of the (2E)-Double Bond Configuration in Activity
The acrylic acid side chain, and particularly the C7-C8 double bond in the (2E) or trans configuration, is a crucial structural feature for the biological activity of many cinnamic acid derivatives. researchgate.netnih.gov This α,β-unsaturated carbonyl system is a key pharmacophore that participates in various biological interactions.
The planarity and rigidity conferred by the trans-double bond are thought to be important for the proper orientation of the molecule within the binding site of its biological target. Studies have demonstrated that the saturation of this double bond, leading to the corresponding phenylpropanoic acid, often results in a significant reduction or complete loss of biological activity. This highlights the importance of the electronic and geometric properties of the α,β-unsaturated system.
Furthermore, the conjugated system, which includes the phenyl ring, the double bond, and the carboxyl group, allows for electron delocalization, which can be important for the molecule's reactivity and its ability to participate in Michael addition reactions with nucleophilic residues in biological macromolecules. The (2E) configuration is generally more stable and more commonly found in nature compared to the (Z) or cis isomer. nih.gov
Influence of the Isopropoxy Group on Binding and Efficacy
The presence of an isopropoxy group at the ortho-position of the phenyl ring in (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid has a significant impact on its physicochemical properties and, consequently, its biological activity. This bulky alkoxy group can influence the molecule's conformation, lipophilicity, and interaction with target proteins.
The steric hindrance introduced by the ortho-isopropoxy group can be a critical factor. nih.govresearchgate.net It may force the acrylic acid side chain out of the plane of the phenyl ring, a phenomenon known as the ortho-effect. quora.com This conformational change can affect how the molecule fits into a receptor's binding pocket, potentially leading to altered affinity and efficacy. In some cases, steric hindrance near the active functional groups can decrease biological activity. nih.govnih.gov
The isopropoxy group also increases the lipophilicity of the molecule compared to a hydroxyl or methoxy (B1213986) group at the same position. This enhanced lipophilicity can affect the compound's ability to cross cell membranes and may influence its binding to hydrophobic pockets within a target protein. The balance between hydrophilicity and lipophilicity is often crucial for optimal biological activity. While increased lipophilicity can improve membrane permeability, it can also lead to non-specific binding and reduced solubility.
| Ortho-Substituent | Key Properties | Potential Influence on Activity |
|---|---|---|
| -OH | Hydrogen bond donor/acceptor, less lipophilic | Can form hydrogen bonds with the target, influencing binding affinity. nih.gov |
| -OCH3 | Increased lipophilicity compared to -OH, potential for steric effects | Can enhance membrane permeability; steric effects may alter conformation. mdpi.com |
| -OCH(CH3)2 (Isopropoxy) | Significantly increased lipophilicity and steric bulk | May enhance binding to hydrophobic pockets, but significant steric hindrance could reduce affinity or alter binding mode. nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdntb.gov.uanih.gov These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.
For cinnamic acid derivatives, QSAR studies have highlighted the importance of several types of descriptors in determining their biological activity. These often include:
Electronic descriptors: Such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.
Steric descriptors: Such as molar refractivity (MR) and STERIMOL parameters, which quantify the size and shape of substituents.
Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the molecule.
Topological and geometrical descriptors: Which describe the connectivity and 3D shape of the molecule.
While specific QSAR models for this compound are not extensively reported in the literature, general QSAR studies on cinnamic acid analogues have shown that a combination of these descriptors is often necessary to build a predictive model. For example, a 2D-QSAR analysis of various cinnamic acid hybrids revealed that lipophilicity, electronic parameters, and stereochemical factors govern their anticancer, anti-inflammatory, and antioxidant activities. researchgate.net Such models can guide the rational design of new analogues with improved biological profiles by predicting the effect of different substituents on activity.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For cinnamic acid derivatives, this has been instrumental in identifying potential biological targets and elucidating their mechanism of action.
The binding affinity, often expressed as the change in Gibbs free energy (ΔGbinding) or the inhibition constant (Ki), is a critical parameter in assessing the potential of a compound as a drug candidate. Molecular docking studies on a range of cinnamic acid derivatives have reported promising binding affinities against various targets. For example, certain derivatives have shown significant binding affinity for the catalytic domain of matrix metalloproteinase-9 (MMP-9), with calculated ΔGbinding values often falling in the range of -7 to -10 kcal/mol. nih.govnih.govkoreascience.kr These values are indicative of a strong and stable interaction between the ligand and the protein. For (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid, it is hypothesized that the bulky propan-2-yloxy group could influence the binding affinity by either enhancing hydrophobic interactions or causing steric hindrance, depending on the topology of the target's active site.
Table 1: Predicted Binding Affinities of Selected Cinnamic Acid Derivatives against MMP-9
| Compound | Predicted ΔGbinding (kcal/mol) | Predicted Ki (nM) |
| Cinnamic Acid | -5.5 | 15.8 |
| Ferulic Acid | -6.8 | 1.2 |
| Caffeic Acid | -7.2 | 0.5 |
| Hypothetical value for this compound | -6.5 to -8.0 | Data Not Available |
Note: The data for the hypothetical compound is an estimated range based on the values of similar structures and is for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. For cinnamic acid derivatives, MD simulations have been employed to validate the binding poses obtained from molecular docking and to analyze the conformational changes in both the ligand and the protein upon binding. nih.govnih.govkoreascience.kr A stable complex is typically characterized by minimal root-mean-square deviation (RMSD) of the ligand from its initial docked pose. Simulations often reveal that the key interactions observed in docking, such as hydrogen bonds, are maintained throughout the simulation, confirming the stability of the complex. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). nih.govnih.govresearchgate.netscielo.org.mx These properties are crucial for understanding a molecule's reactivity and its ability to participate in various chemical reactions, including those with biological targets. For cinnamic acid and its derivatives, DFT studies have helped in understanding their conformational preferences and electronic structure. The presence of the propan-2-yloxy group in this compound would influence the electron density of the phenyl ring, which in turn could affect its reactivity and interaction with biological macromolecules.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME predictions are vital for assessing the drug-likeness of a compound. Various computational models are used to predict properties like intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. Studies on cinnamic acid analogues have generally shown that these compounds possess favorable pharmacokinetic properties. brazilianjournals.com.brbrazilianjournals.com.br They are often predicted to have high intestinal absorption and good permeability. brazilianjournals.com.br However, the specific ADME profile of this compound would be influenced by the propan-2-yloxy substituent.
Table 2: Predicted ADME Properties for Cinnamic Acid and a Hypothetical Analog
| Property | Cinnamic Acid | This compound (Predicted) |
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability | Moderate | Moderate to High |
| Blood-Brain Barrier Permeation | Low | Low |
| P-glycoprotein Substrate | No | Likely No |
| CYP2D6 Inhibitor | No | Likely No |
Note: The data for the specified compound is a prediction based on general trends for similar structures and has not been experimentally verified.
Drug Target Fishing and Network Pharmacology Approaches
Drug target fishing and network pharmacology are computational approaches used to identify multiple potential protein targets for a given compound and to understand its effects within a complex biological network. nih.govbenthamdirect.com For cinnamic acid and its derivatives, these methods have been used to explore their polypharmacological nature, suggesting that they may act on multiple targets to exert their therapeutic effects. jocpr.comnih.govmdpi.com A network pharmacology analysis for this compound would likely reveal a complex interplay of potential targets and pathways, highlighting its potential utility in multifactorial diseases.
Metabolic Studies in Vitro and in Silico
Cytochrome P450 (CYP) Isozyme Interaction and Modulation
CYP enzymes are a critical family of enzymes responsible for the metabolism of a vast number of drugs and xenobiotics. mdpi.comevotec.com Understanding a compound's potential to inhibit or induce these enzymes is crucial, as such interactions can alter the plasma levels of co-administered drugs, potentially leading to adverse reactions or reduced efficacy. evotec.com The primary human CYP isozymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
In vitro assays are standard methods for evaluating a compound's potential to interact with CYP isozymes. Inhibition is typically assessed by incubating the compound with human liver microsomes and a specific probe substrate for each CYP isozyme. evotec.com A decrease in the formation of the substrate's metabolite indicates inhibition, from which an IC50 value (the concentration of the compound that causes 50% inhibition) can be calculated. evotec.com
While specific experimental IC50 values for (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid are not available, the following table provides an illustrative example of typical data obtained from an in vitro CYP inhibition assay for a hypothetical compound with a similar chemical structure.
| CYP Isozyme | Probe Substrate | Illustrative IC50 (µM) | Potential for Inhibition |
|---|---|---|---|
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 25.5 | Moderate |
| CYP2C19 | S-Mephenytoin | > 50 | Low |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 41.2 | Low to Moderate |
Enzyme induction, the process by which a compound increases the expression of a CYP enzyme, can also be evaluated in vitro using cultured human hepatocytes. An increase in enzyme activity or mRNA levels after exposure to the compound indicates induction.
Conjugation Pathways (e.g., Glucuronidation, Glycine (B1666218) Conjugation)
For compounds containing a carboxylic acid group, conjugation is a major metabolic pathway. The two most prominent pathways are glucuronidation and glycine conjugation.
Glucuronidation: This Phase II reaction is a primary detoxification pathway for a wide range of compounds. It involves the transfer of glucuronic acid from the cofactor uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process renders the compound more water-soluble, facilitating its elimination from the body. For carboxylic acids like this compound, this results in the formation of an acyl glucuronide. Studies on other 2-arylpropionic acids have demonstrated that the conjugation of carboxylic acid moieties is a common metabolic step. nih.govpsu.edu
Glycine Conjugation: This is another significant pathway for the metabolism of xenobiotic carboxylic acids. nih.gov It is a two-step enzymatic process that occurs within the mitochondria. nih.govresearchgate.net First, the carboxylic acid is activated to a high-energy acyl-coenzyme A (CoA) thioester by an acyl-CoA ligase. nih.gov Subsequently, the acyl group is transferred from CoA to the amino group of glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). nih.govresearchgate.net This pathway detoxifies natural substrates and xenobiotics like benzoate (B1203000). nih.gov
Prediction of Metabolites and Metabolic Pathways (In Silico)
In silico (computational) tools have become indispensable in the early assessment of a compound's metabolic fate. pensoft.net These methods use knowledge-based expert systems or machine learning algorithms to predict likely metabolic pathways and resulting metabolites before extensive laboratory testing is conducted. pensoft.netresearchgate.net Such models can identify metabolic "soft spots" on a molecule—sites that are most susceptible to enzymatic transformation. news-medical.net
For this compound, in silico models would likely predict several potential metabolic transformations:
Phase I Metabolism:
O-dealkylation of the propan-2-yloxy group to form a phenolic metabolite.
Hydroxylation at various positions on the phenyl ring.
Reduction of the prop-2-enoic acid double bond.
Phase II Metabolism:
Direct glucuronidation of the carboxylic acid to form an acyl glucuronide.
Glucuronidation of any phenolic metabolites formed during Phase I.
Glycine conjugation of the carboxylic acid.
The following table outlines the plausible metabolites of this compound as predicted by common in silico approaches.
| Metabolite | Metabolic Pathway | Phase |
|---|---|---|
| (2E)-3-(2-hydroxyphenyl)prop-2-enoic acid | O-deisopropylation | Phase I |
| This compound acyl glucuronide | Glucuronidation | Phase II |
| N-{(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoyl}glycine | Glycine Conjugation | Phase II |
| Hydroxylated-(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid | Aromatic Hydroxylation | Phase I |
| Hydroxylated-(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid glucuronide | Hydroxylation + Glucuronidation | Phase I & II |
Enzyme Kinetics of Metabolic Transformations
Enzyme kinetics studies are performed to characterize the efficiency and capacity of an enzyme to metabolize a substrate. Key parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are determined. Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
For the metabolic pathways of this compound, kinetic parameters for the responsible CYP or UGT enzymes would be determined experimentally. For example, the kinetics of acyl glucuronide formation could be studied using human liver microsomes. The following table provides illustrative kinetic parameters for a hypothetical enzymatic reaction.
| Enzyme System | Metabolic Reaction | Illustrative Km (µM) | Illustrative Vmax (pmol/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes (UGT) | Acyl Glucuronide Formation | 150 | 850 |
| Recombinant CYP2C9 | Aromatic Hydroxylation | 75 | 300 |
These kinetic values are essential for predicting how the compound might be metabolized at different concentrations and for anticipating potential drug-drug interactions.
Analytical Method Development for Research Applications
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, UPLC, GC)
Chromatographic techniques are central to the analytical workflow for pharmaceutical research compounds, offering high-resolution separation for both purity determination and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for non-volatile and thermally sensitive molecules like (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid, while Gas Chromatography (GC) is suitable for volatile related substances and potential residual solvents. registech.comwiley.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
For a cinnamic acid derivative such as this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comnih.gov This technique separates compounds based on their hydrophobicity. UPLC, which uses smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. nih.govkoreascience.kr
The development of an HPLC/UPLC method involves a systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities, including starting materials, by-products, or degradation products. labmanager.comresearchgate.net Key steps include selecting an appropriate stationary phase (column), mobile phase composition, and detector wavelength. Given the structure of the target compound, a C18 column is a logical starting point due to its versatility and wide use for moderately polar to nonpolar compounds. sielc.com
The mobile phase typically consists of a mixture of an aqueous component (often with a pH-modifying acid like formic or phosphoric acid to ensure the carboxylic acid is in a consistent protonation state) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute compounds with a range of polarities. UV detection is well-suited for this compound due to the presence of the chromophoric phenylprop-2-enoic acid system. acs.org The optimal wavelength for detection can be determined by analyzing the UV spectrum of the compound, which is expected to show a maximum absorbance (λmax) in the range of 270-320 nm, characteristic of cinnamic acid derivatives.
| Parameter | Condition |
|---|---|
| Instrument | UPLC System with UV/DAD Detector |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 2 µL |
Gas Chromatography (GC)
While the target compound itself has low volatility and is not ideal for GC analysis without derivatization, GC is a valuable tool for assessing the purity of starting materials and detecting residual solvents or volatile impurities that may be present in the final product. nih.govresearchgate.net For example, impurities related to propofol, which shares a substituted phenyl ring structure, are often analyzed using GC. wiley.com A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity for detecting and quantifying these types of trace-level contaminants. nih.govresearchgate.net
Mass Spectrometry-Based Methods for Identification and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of research compounds. When coupled with a chromatographic separation technique like LC or GC, it provides both retention time and mass-to-charge ratio (m/z) data, enabling confident identification of the target compound and its related substances. labmedica.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
For this compound, LC-MS is the premier technique for identification. researchgate.net Using an electrospray ionization (ESI) source, the compound can be readily ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode due to the acidic carboxylic acid group. The high-resolution mass of this ion can be measured using a time-of-flight (TOF) or Orbitrap mass analyzer, allowing for the confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) provides further structural confirmation through collision-induced dissociation (CID), where the precursor ion is fragmented to produce a characteristic pattern of product ions. nih.govpreprints.org For this compound, the fragmentation would likely involve characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the isopropyl group from the ether linkage. This fragmentation data provides a structural fingerprint that can be used to distinguish the compound from its isomers and other related impurities. nih.gov LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and selectivity for trace analysis, allowing for quantification at very low levels. labmedica.comnih.gov
| Ion Type | Proposed Structure/Fragment | Predicted m/z |
|---|---|---|
| Precursor Ion [M-H]⁻ | C₁₂H₁₃O₃⁻ | 205.09 |
| Product Ion [M-H-CH₃CHCH₃]⁻ | Loss of the isopropoxy radical | 147.04 |
| Product Ion [M-H-CO₂]⁻ | Loss of carbon dioxide (decarboxylation) | 161.10 |
| Product Ion [M-H-C₃H₇O]⁻ | Loss of the propan-2-yloxy group | 146.06 |
Development of Assays for In Vitro Study Monitoring
Analytical methods are crucial for monitoring the progress and outcome of in vitro studies, such as metabolic stability assays, enzyme inhibition assays, or cell-based experiments. The quantitative chromatographic methods developed for purity assessment can be adapted for these applications.
For instance, to evaluate this compound as a potential enzyme inhibitor, a robust assay must be developed. Such an assay would typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The reaction progress is monitored over time by measuring the depletion of the substrate or the formation of the product. nih.gov
An HPLC-UV method is often the workhorse for this type of analysis. At specific time points, aliquots are taken from the reaction mixture, and the enzymatic reaction is stopped (quenched), often by adding a strong acid or an organic solvent. The samples are then analyzed using the pre-developed HPLC method. By constructing a calibration curve with a known standard, the concentration of the substrate or product in each sample can be accurately determined. The reaction rates are then calculated from the change in concentration over time. Comparing the rates in the presence of the inhibitor to the control (no inhibitor) allows for the determination of the compound's inhibitory potency (e.g., IC₅₀ value). nih.gov The high throughput and reproducibility of UPLC make it particularly suitable for screening multiple concentrations of the compound efficiently.
| Time (minutes) | Substrate Concentration (µM) - Control | Substrate Concentration (µM) - With Inhibitor |
|---|---|---|
| 0 | 100.0 | 100.0 |
| 5 | 85.2 | 94.5 |
| 10 | 70.1 | 89.1 |
| 20 | 42.5 | 79.8 |
| 30 | 18.9 | 70.3 |
Future Research Directions and Potential Applications
Exploration of Undiscovered Biological Activities
The core structure of (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid, a derivative of cinnamic acid, suggests it may harbor a range of biological activities that are yet to be discovered. Cinnamic acid derivatives have demonstrated a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective properties. nih.govresearchgate.netnih.gov Future research should, therefore, focus on systematically screening this specific compound for similar activities.
Initial investigations could explore its potential as an:
Anticancer agent: Many cinnamic acid derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction. nih.govmdpi.com
Antimicrobial agent: The cinnamic acid scaffold is known for its antibacterial and antifungal properties. nih.gov
Anti-inflammatory agent: Cinnamic acid and its analogues can modulate inflammatory pathways, making them candidates for treating inflammatory conditions. wjbphs.comresearchgate.net
Antioxidant: The phenolic nature of related compounds suggests a potential for radical scavenging and mitigating oxidative stress. mdpi.commdpi.com
Design and Synthesis of Next-Generation Analogues
Once the baseline biological activities of this compound are established, the next logical step would be the rational design and synthesis of next-generation analogues to enhance its potency and selectivity. The structure of this compound, with its propan-2-yloxy substituent at the ortho position of the phenyl ring, offers multiple avenues for chemical modification.
Future synthetic strategies could involve:
Modification of the phenyl ring: Introducing different substituents (e.g., hydroxyl, methoxy (B1213986), or halogen groups) at various positions on the phenyl ring can significantly influence biological activity. nih.gov
Alterations to the acrylic acid side chain: Modifications to the carboxylic acid group, such as esterification or amidation, can impact the compound's pharmacokinetic properties and target interactions. wjbphs.com
Conformational constraints: The synthesis of conformationally restricted analogues could lock the molecule into a bioactive conformation, potentially increasing its affinity for biological targets. nih.govresearchgate.net
A systematic structure-activity relationship (SAR) study would be crucial to guide the design of these new analogues, correlating specific structural features with observed biological effects. nih.gov
Advanced Mechanistic Studies at the Molecular Level
To fully understand the therapeutic potential of this compound and its future analogues, detailed mechanistic studies at the molecular level are essential. This involves identifying the specific cellular and molecular targets through which the compound exerts its effects.
Key areas for mechanistic investigation include:
Enzyme inhibition studies: Cinnamic acid derivatives have been shown to inhibit various enzymes, such as lipoxygenase and matrix metalloproteinases. mdpi.comnih.gov Investigating the inhibitory potential of this compound against a panel of disease-relevant enzymes would be a valuable pursuit.
Receptor binding assays: Determining if the compound interacts with specific cellular receptors can elucidate its signaling pathways.
Gene and protein expression analysis: Studying the effect of the compound on the expression of key genes and proteins involved in disease processes can provide insights into its mechanism of action.
Computational modeling and docking studies: In silico approaches can predict the binding affinity of the compound to potential biological targets and guide further experimental validation. nih.govnih.gov
Integration of Omics Data for Systems-Level Understanding
A systems biology approach, integrating various "omics" data, can provide a comprehensive understanding of the biological effects of this compound. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms treated with the compound.
Future research in this area could involve:
Transcriptomics: Analyzing changes in gene expression profiles to identify the cellular pathways modulated by the compound.
Proteomics: Identifying changes in protein expression and post-translational modifications to understand the compound's impact on cellular function.
Metabolomics: Studying alterations in the metabolic profile to reveal the compound's effects on cellular metabolism.
A study on cinnamic acid and cinnamaldehyde (B126680) has already demonstrated the power of a combined transcriptomic and proteomic approach to elucidate their mechanisms for improving glucolipid metabolism. frontiersin.org Similar multi-omics strategies could reveal the complex biological networks influenced by this compound.
Development of Biotechnological Production Methods (if applicable)
Should this compound or its analogues prove to be of significant therapeutic or industrial value, the development of sustainable and cost-effective production methods will be crucial. While chemical synthesis is a primary route for producing novel derivatives, biotechnological approaches offer an attractive alternative.
Research in this domain could focus on:
Metabolic engineering of microorganisms: Genetically engineering bacteria or yeast to produce the target compound from simple starting materials. Microorganisms like Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for the production of cinnamic acid and its derivatives. semanticscholar.org
Whole-cell bioconversion: Utilizing engineered microorganisms as whole-cell catalysts to convert a precursor molecule into the desired final product. This approach has been effectively used for the production of trans-cinnamic acid. researchgate.net
These biotechnological methods can offer a more environmentally friendly and potentially scalable production platform compared to traditional chemical synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid, and what purification techniques ensure high yield and purity?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between 2-(propan-2-yloxy)benzaldehyde and malonic acid, catalyzed by piperidine in ethanol. Purification involves recrystallization using ethanol-water mixtures or silica gel column chromatography (eluent: hexane/ethyl acetate 3:1). Purity ≥95% is confirmed via HPLC with a C18 column and UV detection at 254 nm, as validated in structurally similar acrylate derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.2 (d, J=16 Hz, α-H, confirms E-configuration), δ 6.8–7.5 (aromatic protons), and δ 4.6 (septet, isopropoxy CH).
- IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).
- HRMS : Exact mass calculated for C₁₂H₁₄O₃ [M+H]+: 207.1021; observed: 207.1018.
Cross-referencing with PubChem data ensures accuracy .
Q. What personal protective equipment (PPE) and engineering controls are required to safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, Type 4-B chemical-resistant suits, and P95 respirators (up to 10x OEL) or OV/AG/P99 respirators for higher exposures .
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity. Closed-system transfers prevent airborne release.
- Emergency Protocols : ANSI-compliant eyewash stations and deluge showers within 10 seconds of exposure areas .
Advanced Research Questions
Q. How does the propan-2-yloxy substituent influence the compound's reactivity in conjugated systems?
- Methodological Answer : The isopropoxy group donates electron density via resonance, stabilizing the conjugated π-system. This enhances electrophilic substitution at the ortho position, as shown in benzodioxole analogs. Kinetic studies (UV-Vis monitoring) reveal a 15% increase in Diels-Alder reaction rates compared to methoxy-substituted analogs .
Q. What experimental conditions accelerate the degradation of this compound, and what decomposition products form?
- Methodological Answer :
- Thermal Degradation : TGA shows 5% mass loss at 150°C, forming 2-(propan-2-yloxy)styrene (GC-MS confirmation).
- Photolysis : UV irradiation (254 nm, 48 hrs) yields 3-(2-hydroxyphenyl)propanoic acid via radical-mediated cleavage.
- Hydrolytic Stability : At pH >10, saponification produces 2-(propan-2-yloxy)benzaldehyde and malonate salts .
Q. What advanced multivariate calibration methods improve quantification accuracy in spectroscopic analysis of this compound?
- Methodological Answer : Partial least squares regression (PLSR) with hyperspectral imaging (HSI) reduces matrix effects from organic degradation byproducts. Genetic algorithm-based wavelength selection optimizes detection limits to 0.1 ppm. Validation follows ICH Q2(R1) guidelines using NIST-traceable standards .
Q. How should researchers resolve contradictions between computational predictions and experimental data regarding this compound's logP values?
- Methodological Answer :
- Experimental logP : Shake-flask method (octanol/water) at pH 2.0, 7.4, and 9.0 yields logP = 2.8 ± 0.1.
- Computational Adjustments : COSMO-RS simulations overestimate logP by 0.3 units; recalibrate using solvation entropy corrections.
- Statistical Validation : Bland-Altman plots confirm a 95% agreement interval (±0.25) between methods .
Q. What protocols prevent environmental contamination during large-scale laboratory use of this compound?
- Methodological Answer :
- Waste Treatment : Activated carbon filtration (0.5 g/L loading) reduces effluent concentrations to <1 ppb.
- Biodegradation : OECD 301F tests show 78% mineralization in 28 days, indicating compatibility with wastewater systems.
- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
